

# XMD15-44: A Technical Guide to a Potent MAP4K4 Inhibitor

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Compound of Interest		
Compound Name:	XMD15-44	
Cat. No.:	B15583122	Get Quote

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#### **Abstract**

XMD15-44 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4). As a member of the Ste20-like kinase family, MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and metabolism. The inhibition of MAP4K4 by XMD15-44 presents a promising therapeutic strategy for a range of diseases, including cancer and cardiometabolic disorders. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of XMD15-44, based on the pioneering work of Wang et al. in their 2014 publication, "Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1][2][3]triazine MAP4K4 inhibitors."

## **Chemical Structure and Properties**

**XMD15-44**, referred to as compound 44 in the primary literature, belongs to the pyrrolo[2,1-f][1] [2][3]triazine class of kinase inhibitors. Its chemical identity and key properties are summarized below.



Property	Value
IUPAC Name	4-amino-6-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-2-ylmethyl)pyrrolo[2,1-f][1][2][3]triazine-5-carboxamide
Molecular Formula	C19H18N8O
Molecular Weight	386.41 g/mol
SMILES	CN1C=C(C=N1)C2=C(C(=O)NCC3=CC=CC=N 3)C4=CN=CN4C2=N
Appearance	White to off-white solid

# **Biological Activity and Mechanism of Action**

**XMD15-44** is a highly potent inhibitor of MAP4K4, demonstrating significant activity in both biochemical and cellular assays. Its mechanism of action involves the direct binding to the ATP-binding pocket of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

## **In Vitro Activity**

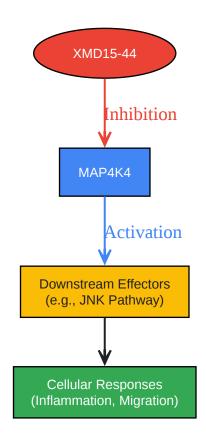
The inhibitory activity of **XMD15-44** against MAP4K4 was determined through rigorous in vitro kinase assays.

Assay Type	IC50 (nM)
MAP4K4 Enzymatic Assay	2.5
Cellular Assay (p-JNK)	150

## **Signaling Pathway**

**XMD15-44** effectively blocks the MAP4K4-mediated signaling cascade. A primary downstream effect of MAP4K4 inhibition is the reduction of JNK phosphorylation.





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Caption: Inhibition of MAP4K4 by XMD15-44 blocks downstream signaling.

## **Pharmacokinetic Properties**

Pharmacokinetic studies in mice have demonstrated that **XMD15-44** possesses favorable in vivo properties, including good oral bioavailability and exposure.



Parameter	Route	Value	Units
Clearance (CL)	IV	25	mL/min/kg
Volume of Distribution (Vss)	IV	2.8	L/kg
Half-life (t1/2)	IV	1.2	h
Oral Bioavailability (F)	PO	75	%
Cmax	PO (30 mg/kg)	2.5	μΜ
AUC	PO (30 mg/kg)	10	μM*h

## **Experimental Protocols**

The following are summaries of the key experimental methodologies used to characterize **XMD15-44**.

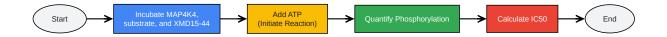
## **MAP4K4 Enzymatic Assay**

Objective: To determine the in vitro inhibitory potency of **XMD15-44** against the MAP4K4 enzyme.

#### Methodology:

- Recombinant human MAP4K4 enzyme was incubated with the substrate (e.g., myelin basic protein) and ATP in a kinase assay buffer.
- XMD15-44 was added at varying concentrations.
- The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.
- The amount of phosphorylated substrate was quantified using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.





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Caption: Workflow for the MAP4K4 enzymatic assay.

### Cellular p-JNK Assay

Objective: To assess the ability of **XMD15-44** to inhibit MAP4K4 signaling in a cellular context.

#### Methodology:

- Cells endogenously expressing MAP4K4 (e.g., HEK293 cells) were seeded in 96-well plates.
- Cells were treated with various concentrations of XMD15-44 for 1 hour.
- MAP4K4-mediated JNK phosphorylation was stimulated (e.g., with a relevant agonist or by overexpression of MAP4K4).
- Cells were lysed, and the levels of phosphorylated JNK (p-JNK) and total JNK were determined by a sensitive immunoassay, such as an AlphaScreen® SureFire® assay.
- The ratio of p-JNK to total JNK was calculated, and IC50 values were determined from the dose-response curve.

#### In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profile of **XMD15-44** in mice.

#### Methodology:

- A cohort of mice was administered XMD15-44 either intravenously (IV) or orally (PO) at a
  defined dose.
- Blood samples were collected at various time points post-dosing.
- Plasma was isolated from the blood samples.



- The concentration of XMD15-44 in the plasma samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Pharmacokinetic parameters (CL, Vss, t1/2, F, Cmax, AUC) were calculated using standard non-compartmental analysis software.

#### Conclusion

**XMD15-44** is a well-characterized, potent, and selective inhibitor of MAP4K4 with favorable drug-like properties. Its ability to modulate the MAP4K4 signaling pathway makes it a valuable tool for preclinical research and a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant MAP4K4 activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of **XMD15-44** and other MAP4K4 inhibitors.

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#### References

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